![molecular formula C19H17FN4O3S B11019391 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019391.png)

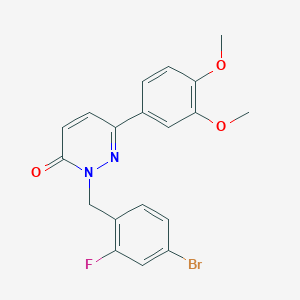

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(2E)-5-(4-Fluorbenzyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion von Thiosemicarbazid mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen synthetisiert werden.

Einführung der Fluorbenzyl-Gruppe: Die Fluorbenzyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Fluorbenzylhalogenid mit dem Thiadiazol-Zwischenprodukt reagiert.

Bildung des Pyrrolidinrings: Der Pyrrolidinring wird durch eine Cyclisierungsreaktion gebildet, die die Furan-2-ylmethyl-Gruppe und eine geeignete Amin- oder Amid-Vorstufe umfasst.

Schlussendlich Kopplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Pyrrolidin-Zwischenprodukts mit dem Thiadiazol-Zwischenprodukt unter geeigneten Bedingungen, z. B. unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen unter Verwendung von Batchprozessen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring, was zur Bildung von Furan-2,3-dion-Derivaten führt.

Reduktion: Reduktionsreaktionen können am Thiadiazolring auftreten, wodurch er möglicherweise in ein Thiadiazolin-Derivat umgewandelt wird.

Substitution: Die Fluorbenzyl-Gruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Furan-2,3-dion-Derivate.

Reduktion: Thiadiazolin-Derivate.

Substitution: Verschiedene substituierte Benzyl-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Merkmale und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Thiadiazol- und Furan-haltigen Molekülen in verschiedenen chemischen Reaktionen zu verstehen.

Biologie

Biologisch hat N-[(2E)-5-(4-Fluorbenzyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-carboxamid sich als potenzielles antimikrobielles und antifungizides Mittel gezeigt. Seine Fähigkeit, mit biologischen Membranen und Enzymen zu interagieren, macht es zu einem Kandidaten für weitere pharmakologische Studien.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. In Vorstudien hat sie sich als vielversprechend als entzündungshemmendes und krebshemmendes Mittel erwiesen. Ihre einzigartige Struktur ermöglicht es ihr, mit bestimmten molekularen Zielstrukturen zu interagieren, was sie zu einem potenziellen Leitmolekül für die Medikamentenentwicklung macht.

Industrie

Industriell kann diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden. Ihre einzigartigen funktionellen Gruppen machen sie zu einem wertvollen Baustein für die Entwicklung neuer Materialien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von N-[(2E)-5-(4-Fluorbenzyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Der Thiadiazolring kann mit Metallionen in aktiven Zentren von Enzymen interagieren und deren Aktivität hemmen. Die Fluorbenzyl-Gruppe kann die Bindungsaffinität der Verbindung zu hydrophoben Taschen in Proteinen erhöhen, während der Furanring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen kann.

Wirkmechanismus

The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[(2E)-5-(4-Chlorbenzyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-carboxamid

- N-[(2E)-5-(4-Methylbenzyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-carboxamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist N-[(2E)-5-(4-Fluorbenzyl)-1,3,4-thiadiazol-2(3H)-yliden]-1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-carboxamid einzigartig aufgrund des Vorhandenseins des Fluoratoms in der Benzyl-Gruppe. Dieses Fluoratom kann die Lipophilie, metabolische Stabilität und Bindungsaffinität der Verbindung zu biologischen Zielstrukturen erheblich beeinflussen, was sie zu einer besonderen und möglicherweise effektiveren Verbindung in verschiedenen Anwendungen macht.

Eigenschaften

Molekularformel |

C19H17FN4O3S |

|---|---|

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H17FN4O3S/c20-14-5-3-12(4-6-14)8-16-22-23-19(28-16)21-18(26)13-9-17(25)24(10-13)11-15-2-1-7-27-15/h1-7,13H,8-11H2,(H,21,23,26) |

InChI-Schlüssel |

JIHLCZHQJURGBL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11019317.png)

![(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11019325.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11019329.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B11019337.png)

![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-tyrosine](/img/structure/B11019345.png)

![2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019350.png)

![Methyl 4-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11019351.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B11019352.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11019368.png)